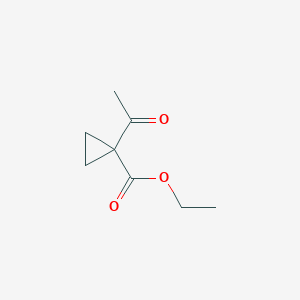

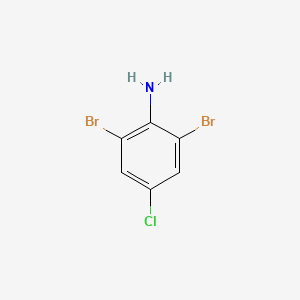

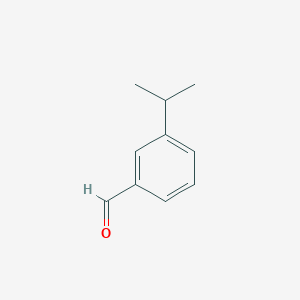

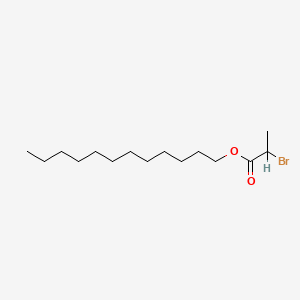

![molecular formula C41H63N11O10 B1580625 [Leu8,des-Arg9]bradykinin CAS No. 64695-06-3](/img/structure/B1580625.png)

[Leu8,des-Arg9]bradykinin

描述

“[Leu8,des-Arg9]bradykinin” is a peptide used as a bradykinin-1 receptor (B1R) antagonist . It is frequently compared with the B1 receptor agonist des-Arg9-bradykinin . The peptide is also known as des-Arg9-[Leu8]-Bradykinin acetate salt .

Molecular Structure Analysis

The molecular formula of “[Leu8,des-Arg9]bradykinin” is C41H63N11O10 . Its average mass is 870.007 Da, and its monoisotopic mass is 869.475952 Da .科学研究应用

Inflammatory Signaling Pathways

[Leu8,des-Arg9]bradykinin: plays a significant role in the inflammatory response pathway , which is crucial for understanding various diseases. It is involved in the activation of the Bradykinin Receptor B2 (B2R) , which is a G protein-coupled receptor. This activation leads to a cascade of downstream molecules such as phospholipases, protein kinase C, and secondary messengers like inositol-1,4,5-trisphosphate, which are vital in modulating the production of nitric oxide or prostaglandins .

Angioedema Research

This peptide is used in the study of angioedema , particularly bradykinin-mediated angioedema. It helps in understanding the pathophysiology of the condition and the role of the complement system. Antagonists like des-[Arg9]-bradykinin-Leu8 have been developed for receptors involved in angioedema, providing a pathway for therapeutic interventions .

Vascular Permeability Functions

The compound is associated with diverse vascular permeability functions , including thrombosis and blood coagulation . It signals through the B2R receptor, which is coupled to various G protein families, leading to the activation of signaling pathways that are implicated in vascular permeability .

Pain Management

In the context of chronic pain , [Leu8,des-Arg9]bradykinin’s role in signaling pathways offers insights into pain mechanisms. This can lead to the development of new pain management strategies, especially for conditions where inflammation is a significant factor .

Obstetrics and Gynecology

Research has shown that [Leu8,des-Arg9]bradykinin contributes to the regulation of prostaglandin-endoperoxide synthase 2 expression in human amnion fibroblasts. This has implications for understanding the mechanisms of term and preterm birth , as well as the role of bradykinin peptides in the regulatory network of prostaglandin E2 synthesis .

Cancer Research

The signaling pathways mediated by bradykinin, and by extension [Leu8,des-Arg9]bradykinin, are implicated in various aspects of cancer biology . The pathways are involved in processes such as inflammation, cell proliferation, and migration, which are critical in cancer development and progression .

安全和危害

未来方向

Bradykinin, including its biologically active metabolite des-Arg9 bradykinin, has been found to be at raised levels in SARS-CoV-2 infection and is reported to trigger a diverse array of symptoms . This brings bradykinin to the core point as a molecule of immense therapeutic value . Therefore, there is a need to look at the overall picture that emerges from the developments made by deciphering the bradykinin-mediated signaling mechanisms involved in pathological conditions .

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAPYBBQGHUQNM-YYGRSCHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983334 | |

| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

870.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Leu8,des-Arg9]bradykinin | |

CAS RN |

64695-06-3 | |

| Record name | Bradykinin, leu(8)-des-arg(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。